

4'-Fluorococaine CAS number 134507-62-3 properties

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Compound of Interest

Compound Name: 4'-Fluorococaine

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An In-Depth Technical Guide to **4'-Fluorococaine** (CAS: 134507-62-3)

Introduction

4'-Fluorococaine is a synthetic tropane derivative and a structural analog of cocaine.[1][2] Identified by the CAS number 134507-62-3, this compound is distinguished from its parent molecule by the substitution of a fluorine atom at the 4-position of the benzoyl group.[3] This modification significantly alters its pharmacological profile, making it a valuable tool in neurochemical research.[1][4] Unlike cocaine, which primarily acts as a potent dopamine reuptake inhibitor, **4'-Fluorococaine** exhibits a much stronger affinity for the serotonin transporter, providing a unique mechanism for studying the serotonergic system with reduced dopaminergic interference.[1][5] This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental protocols used for its characterization and evaluation.

Chemical and Physical Properties

4'-Fluorococaine is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[6] Its core structure consists of a tropane skeleton, which is essential for its biological activity.[5] The specific stereochemistry, (1R,2R,3S,5S), is critical for its interaction with neurotransmitter transporters.[5]

Property	Value	Source(s)
CAS Number	134507-62-3	[1][2][5][7]
Molecular Formula	C ₁₇ H ₂₀ FNO ₄	[1][3][5][8]
Molecular Weight	321.34 g/mol	[5][7]
IUPAC Name	methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate	[1][2]
Density	1.272 - 1.3 g/cm ³	[3][7][8]
Boiling Point	398.9 °C at 760 mmHg	[3][7][8]
Flash Point	195.1 °C	[3][7][8]
LogP	1.94 - 3.16	[7][8]

Pharmacological Profile

Mechanism of Action

4'-Fluorococaine is a monoamine reuptake inhibitor, a class of drugs that block the transporters for neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][9] Its primary mechanism involves binding to these transporter proteins on presynaptic neurons, which prevents the reabsorption of the respective neurotransmitters from the synaptic cleft.[5] This leads to an increased concentration and prolonged presence of these monoamines in the synapse, thereby enhancing neurotransmission.[5]

While it acts on all three transporters, **4'-Fluorococaine** is distinguished by its significantly greater potency as a serotonin reuptake inhibitor compared to cocaine.[1][2][4][10]

Comparative Receptor Binding Profile

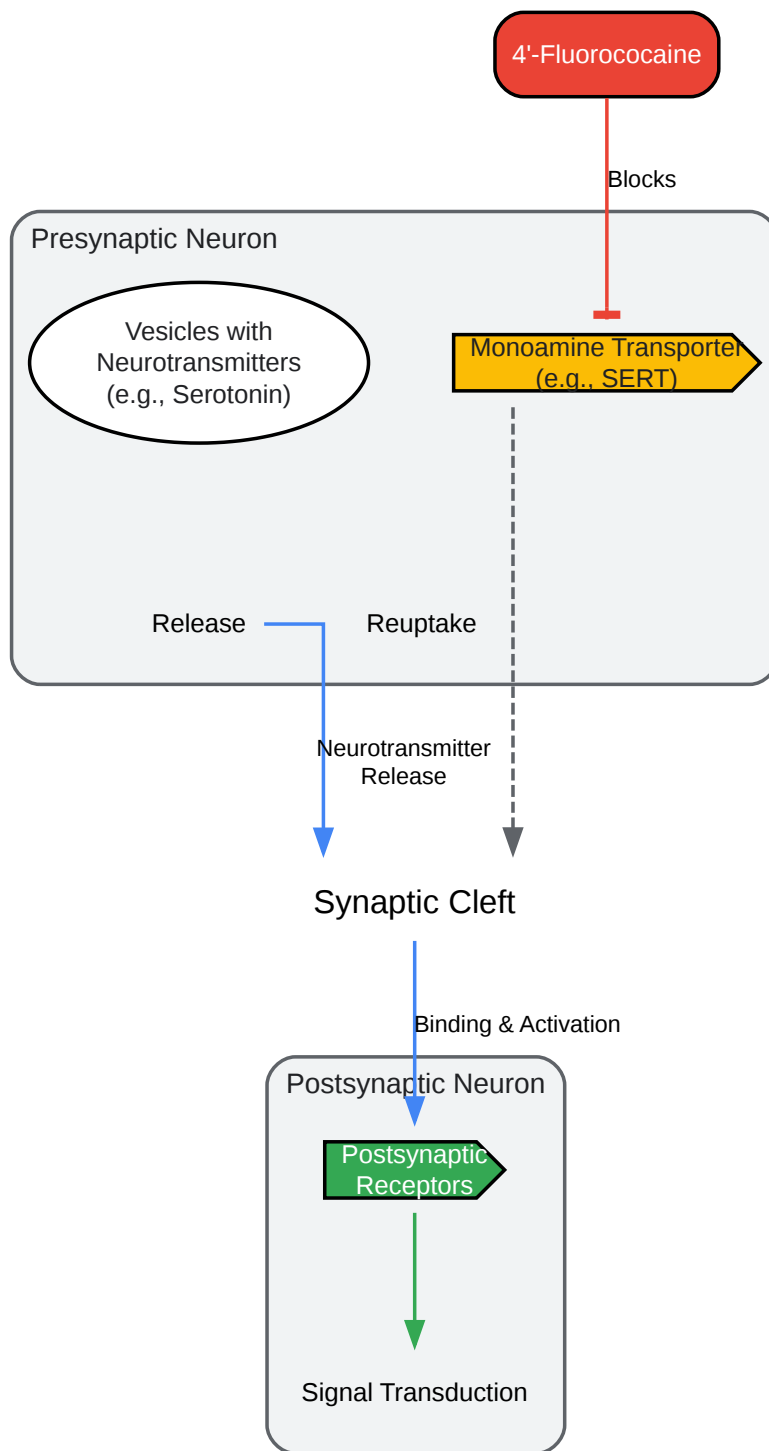
In vitro studies have established a distinct binding profile for **4'-Fluorococaine** compared to cocaine. While specific K_i or IC₅₀ values are not consistently reported across public literature, a clear pattern of relative potency has been described.

Transporter Target	4'-Fluorococaine Potency vs. Cocaine	Source(s)
Dopamine Transporter (DAT)	Equipotent (around the same potency)	[1] [4] [11]
Serotonin Transporter (SERT)	Significantly more potent (~100-fold stronger)	[1] [5] [11]

This profile makes **4'-Fluorococaine** a selective tool for investigating serotonergic pathways, as its effects can be studied with minimal confounding activity at the dopamine transporter relative to its potent serotonin activity.[\[5\]](#)

Signaling Pathway

The fundamental mechanism of action for **4'-Fluorococaine** is the inhibition of monoamine transporters. This action directly increases the availability of neurotransmitters in the synaptic cleft, which then bind to and activate postsynaptic receptors, initiating downstream signaling cascades.



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Caption: Mechanism of reuptake inhibition by **4'-Fluorococaine**.

Experimental Protocols

This section details common experimental methodologies for the synthesis, characterization, and pharmacological evaluation of **4'-Fluorococaine** and its analogs.

Synthesis

A specific, peer-reviewed synthesis protocol for **4'-Fluorococaine** is not readily available in the public domain. However, a representative synthesis can be proposed based on established methods for creating cocaine analogs, which typically involves the esterification of ecgonine methyl ester.

Objective: To synthesize **4'-Fluorococaine** hydrochloride.

Materials:

- Ecgonine methyl ester
- 4-Fluorobenzoyl chloride
- Anhydrous pyridine or other suitable base
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- Hydrochloric acid (in a non-aqueous solvent like ether or isopropanol)
- Standard glassware for organic synthesis under inert atmosphere

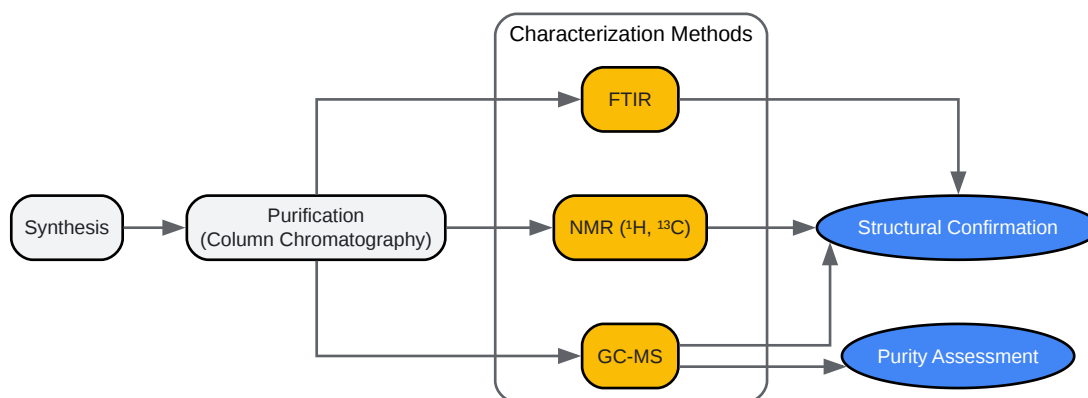
Methodology:

- Esterification: Dissolve ecgonine methyl ester in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine, to the solution.
- Cool the mixture in an ice bath (0 °C).
- Slowly add 4-fluorobenzoyl chloride dropwise to the cooled solution with continuous stirring.

- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude freebase product.
- Purification: Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in DCM).
- Salt Formation: Dissolve the purified **4'-Fluorococaine** freebase in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
- Add a solution of HCl in a non-aqueous solvent dropwise until precipitation is complete.
- Collect the resulting precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield **4'-Fluorococaine HCl** as a solid.

Analytical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.



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Caption: General workflow for chemical synthesis and analysis.

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted from a published method for the analysis of 4-Fluorococaine.

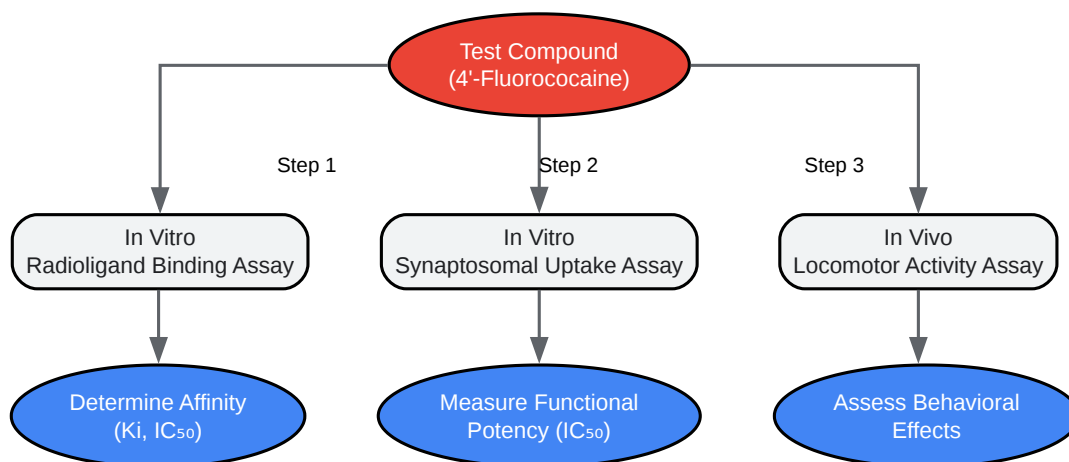
- Instrumentation: Agilent GC-MS system (or equivalent).
- GC Method:
 - Injection: 1 μ L injection volume, split mode (1:50), injector temperature 280 $^{\circ}$ C.
 - Column: HP1-MS (100% dimethylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Oven Program:

- Initial temperature: 170 °C, hold for 1 min.
- Ramp 1: Increase to 293 °C at a rate of 18 °C/min, hold for 6.1 min.
- Ramp 2: Increase to 325 °C at a rate of 50 °C/min, hold for 2.8 min.
- MS Method:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Temperatures: Transfer line at 235 °C, source at 280 °C, quadrupole at 180 °C.
 - Scan Range: m/z 50 to 550 amu.
- Expected Outcome: A specific retention time (e.g., 8.04 min in the reference study) and a mass spectrum with a molecular ion peak and characteristic fragmentation pattern confirming the structure.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used for unambiguous structural elucidation.

- Instrumentation: 400-600 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).
- ¹H NMR Protocol:
 - Acquire a standard one-dimensional proton spectrum.
 - Observe chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) to identify the arrangement of protons.
- ¹³C NMR Protocol:
 - Acquire a proton-decoupled carbon spectrum.
 - Observe chemical shifts to confirm the number and type of carbon atoms in the molecule.

Pharmacological Evaluation



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Caption: Workflow for pharmacological evaluation of transporter inhibitors.

3.3.1 In Vitro Radioligand Binding Assay This assay determines the binding affinity (K_i) of **4'-Fluorococaine** for monoamine transporters.

- Objective: To quantify the affinity of the test compound for DAT and SERT.
- Materials:
 - Rat striatal (for DAT) and cortical (for SERT) membrane preparations.
 - Radioligands: [³H]WIN 35,428 (for DAT) or a SERT-specific radioligand like [¹²⁵I]RTI-55. [\[12\]](#)[\[13\]](#)
 - Assay buffer (e.g., Tris-HCl with appropriate ions).
 - Increasing concentrations of **4'-Fluorococaine**.

- A non-labeled displacer (e.g., unlabeled cocaine or a specific ligand) to determine non-specific binding.
- Glass fiber filters and a scintillation counter or gamma counter.
- Methodology:
 - Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of **4'-Fluorococaine**.
 - In parallel, run tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled displacer).
 - After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
 - Wash the filters quickly with ice-cold buffer.
 - Measure the radioactivity retained on the filters using an appropriate counter.
 - Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (**4'-Fluorococaine**) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC_{50} value (the concentration that inhibits 50% of specific binding).
 - Convert the IC_{50} value to a K_i (inhibition constant) value using the Cheng-Prusoff equation.

3.3.2 In Vivo Locomotor Activity Assay This assay assesses the stimulant or depressant effects of the compound in rodents.^{[12][14]}

- Objective: To measure changes in spontaneous movement in mice or rats following administration of **4'-Fluorococaine**.
- Materials:
 - Adult male mice or rats.

- Automated locomotor activity chambers equipped with infrared beams to detect movement.
- **4'-Fluorococaine** dissolved in a suitable vehicle (e.g., saline).
- Vehicle control solution.
- Methodology:
 - Habituate the animals to the activity chambers for a set period (e.g., 60 minutes) to establish a baseline activity level.
 - Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal or intravenous injection).
 - Immediately return the animals to the chambers and record locomotor activity (e.g., number of beam breaks, distance traveled) continuously for several hours.
 - Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes). Compare the activity counts of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant increase or decrease in locomotion.

Conclusion

4'-Fluorococaine (CAS: 134507-62-3) is a pivotal research chemical that serves as a structural analog of cocaine. Its key feature is a significantly altered pharmacological profile characterized by potent serotonin reuptake inhibition with dopamine reuptake inhibition comparable to that of cocaine.^{[1][11]} This unique selectivity allows for the targeted investigation of the serotonergic system's role in various neurobiological processes. The experimental protocols detailed herein provide a framework for the synthesis, definitive identification, and comprehensive pharmacological characterization of **4'-Fluorococaine** and related compounds, underscoring its importance as a specialized tool for researchers in neuroscience and drug development.

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